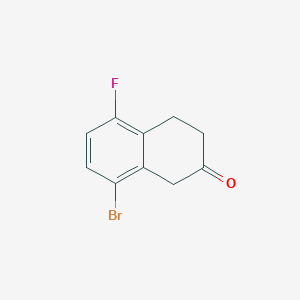
8-Bromo-5-fluoro-3,4-dihydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-fluoro-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of bromine and fluorine atoms in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-fluoro-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. One common method might include:
Bromination: Introduction of the bromine atom into the naphthalene ring.
Fluorination: Introduction of the fluorine atom.
Cyclization: Formation of the dihydronaphthalenone structure.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce various hydrogenated naphthalenones.
Scientific Research Applications
8-Bromo-5-fluoro-3,4-dihydronaphthalen-2(1H)-one could have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-3,4-dihydronaphthalen-2(1H)-one: Lacks the fluorine atom, which might affect its reactivity and applications.
5-Fluoro-3,4-dihydronaphthalen-2(1H)-one: Lacks the bromine atom, leading to different chemical properties.
3,4-Dihydronaphthalen-2(1H)-one: The parent compound without any halogen substituents.
Properties
Molecular Formula |
C10H8BrFO |
|---|---|
Molecular Weight |
243.07 g/mol |
IUPAC Name |
8-bromo-5-fluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8BrFO/c11-9-3-4-10(12)7-2-1-6(13)5-8(7)9/h3-4H,1-2,5H2 |
InChI Key |
BAYPQZBRSACYBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2CC1=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



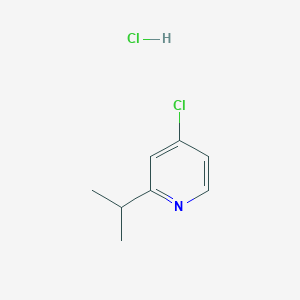

![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)

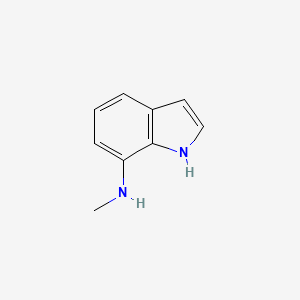
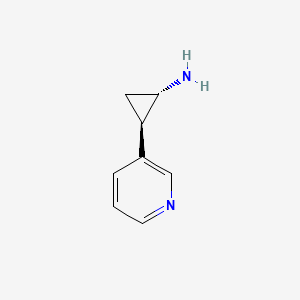
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650102.png)
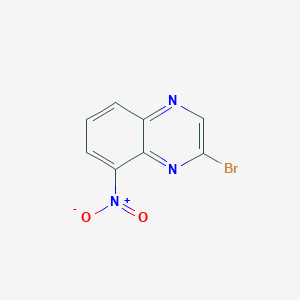
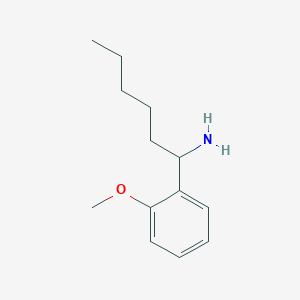
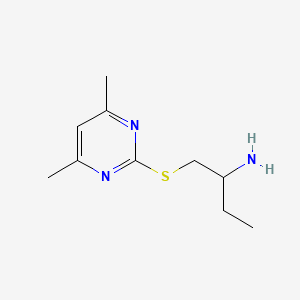
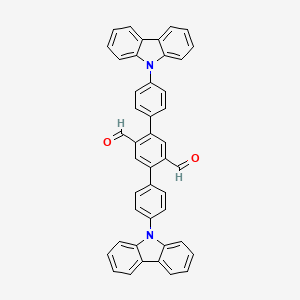
![1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol](/img/structure/B13650117.png)

